molecular formula C23H25NO5 B11402512 3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11402512
M. Wt: 395.4 g/mol
InChI Key: JZUFMQBTPBRPAT-UHFFFAOYSA-N
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Description

This compound is a benzoxazine derivative featuring a chromeno-oxazinone core substituted with a 3,4-dimethoxybenzyl group at position 3, an ethyl group at position 6, and a methyl group at position 10.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO5/c1-5-16-10-21(25)29-23-14(2)22-17(9-18(16)23)12-24(13-28-22)11-15-6-7-19(26-3)20(8-15)27-4/h6-10H,5,11-13H2,1-4H3

InChI Key

JZUFMQBTPBRPAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazine ring to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The most relevant structural analogue is 3-[2-(3,4-Dimethoxyphenyl)ethyl]-7-ethyl-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-3-ium (). Key differences include:

  • Substituent Positioning : The analogue has a cationic oxazin-3-ium ring and a 2-(3,4-dimethoxyphenyl)ethyl group instead of a 3,4-dimethoxybenzyl group.
  • Additional Ethyl/Methyl Groups : Positions 6 and 10 feature ethyl and methyl groups, respectively, compared to the target compound’s ethyl and methyl groups at positions 6 and 10.
Property Target Compound Structural Analogue ()
Core Structure Oxazin-8-one (neutral) Oxazin-3-ium (cationic)
Aromatic Substituent 3,4-Dimethoxybenzyl 2-(3,4-Dimethoxyphenyl)ethyl
Alkyl Groups 6-Ethyl, 10-Methyl 7-Ethyl, 6,10-Dimethyl
Molecular Weight (calc.) ~425 g/mol ~469 g/mol

Functional and Behavioral Comparisons

  • Polymerization Behavior : Benzoxazines like the target compound typically undergo ring-opening polymerization (ROP) upon heating. The neutral oxazin-8-one core may exhibit slower ROP kinetics compared to cationic oxazinium derivatives due to reduced electrophilicity .
  • Volume Changes During Curing : Studies on benzoxazine model compounds (e.g., ) reveal that molecular structure significantly impacts macroscopic volume changes. Bulky substituents (e.g., 3,4-dimethoxybenzyl) likely increase steric hindrance, reducing crosslinking density and altering shrinkage/expansion dynamics during polymerization .

Research Findings and Implications

  • Thermal Properties : Neutral benzoxazines (e.g., the target compound) generally exhibit higher thermal stability than cationic derivatives, as charge separation in oxazinium salts may accelerate degradation .
  • Volume Expansion vs. Shrinkage : Despite macroscopic volume expansion reported for benzoxazines during curing (), the target compound’s ethyl and methyl substituents could mitigate this effect by enhancing molecular packing efficiency .

Biological Activity

3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activities associated with this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H25N1O4
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 7306-46-9

This structure features a chromeno[6,7-e][1,3]oxazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxazines possess significant antimicrobial properties. The compound has shown activity against various bacterial strains and fungi. For instance:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins has been observed.
  • Inhibition of Metastasis : The compound reduces the migration and invasion capabilities of cancer cells.

A study reported that the compound exhibited cytotoxic effects on several cancer cell lines, including:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)10

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.

The biological activities of 3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Interaction with specific receptors involved in cellular signaling pathways may mediate its effects.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) could play a role in its cytotoxicity against cancer cells.

Case Studies

Several studies have investigated the biological activity of similar compounds within the oxazine class:

  • A study on related oxazine derivatives showed promising results in inhibiting tumor growth in xenograft models.
  • Clinical trials involving compounds with similar structures demonstrated efficacy in treating various cancers with manageable side effects.

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